molecular formula C7H15N B12566611 N-Propylbut-2-en-1-amine CAS No. 180140-34-5

N-Propylbut-2-en-1-amine

Cat. No.: B12566611
CAS No.: 180140-34-5
M. Wt: 113.20 g/mol
InChI Key: ZMXGUGPHHAPDEU-UHFFFAOYSA-N
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Description

N-Propylbut-2-en-1-amine: is an organic compound that belongs to the class of amines It features a propyl group attached to the nitrogen atom and a but-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-Propylbut-2-en-1-amine is through reductive amination. This involves the reaction of but-2-enal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of but-2-en-1-yl halide with propylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Propylbut-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: It can be reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Scientific Research Applications

N-Propylbut-2-en-1-amine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of functional materials, including polymers and catalysts.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-Propylbut-2-en-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved typically include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

    N-Propylbutan-1-amine: Similar structure but lacks the double bond in the butyl chain.

    N-Propylbut-2-yn-1-amine: Contains a triple bond instead of a double bond.

    N-Propylbut-3-en-1-amine: The double bond is located at a different position in the butyl chain.

Uniqueness: N-Propylbut-2-en-1-amine is unique due to the presence of the double bond in the but-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated or differently unsaturated analogs .

Properties

CAS No.

180140-34-5

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-propylbut-2-en-1-amine

InChI

InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h3,5,8H,4,6-7H2,1-2H3

InChI Key

ZMXGUGPHHAPDEU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC=CC

Origin of Product

United States

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